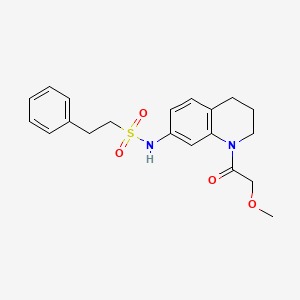
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide is a compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide typically involves the following steps:
Formation of the tetrahydroquinoline core: : A reaction between an aniline derivative and a carbonyl compound under acidic or basic conditions.
Methoxyacetylation: : Introduction of the methoxyacetyl group via an esterification reaction.
Sulfonamide formation: : Reaction of the intermediate compound with a sulfonyl chloride.
Industrial Production Methods: In an industrial setting, these reactions are optimized for yield, purity, and cost-effectiveness. This often involves the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions: N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide undergoes several types of reactions, including:
Oxidation: : Transformation of functional groups under oxidative conditions.
Reduction: : Reduction of carbonyl or other groups to their corresponding alcohols or amines.
Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring or side chains.
Oxidation: : Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: : Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Oxidation products: : Ketones, aldehydes, or carboxylic acids.
Reduction products: : Alcohols or amines.
Substitution products: : Halogenated derivatives or other substituted compounds.
科学的研究の応用
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide is used in various scientific research applications:
Chemistry: : As a building block for synthesizing more complex molecules or as a catalyst in specific reactions.
Biology: : Inhibitor or activator in enzymatic studies and as a fluorescent probe for imaging.
Medicine: : Potential therapeutic agent for targeting specific pathways or receptors.
Industry: : Intermediate in the production of pharmaceuticals or specialty chemicals.
作用機序
The compound exerts its effects through the following mechanism:
Molecular targets: : Interacts with specific enzymes or receptors, altering their activity.
Pathways involved: : Modulates biochemical pathways such as signal transduction or metabolic pathways.
類似化合物との比較
Unique Features: N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide stands out due to its unique structural features, which provide specific binding affinity or reactivity.
Similar Compounds:N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide: : Similar structure but with an isoquinoline core.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide: : Similar structure but with different substitution on the quinoline ring.
Conclusion
This compound is a versatile compound with significant implications in various fields of research. Its unique chemical properties and reactivity make it a valuable tool in scientific studies and industrial applications.
生物活性
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory and anticancer activities, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound features a hybrid structure integrating elements from both quinoline and sulfonamide moieties. Its molecular formula is C19H22N2O4S, with a molecular weight of approximately 378.45 g/mol. The unique combination of these structural components may confer specific pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 378.45 g/mol |
| CAS Number | 1324207-04-6 |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Preliminary studies suggest it may inhibit key inflammatory pathways by modulating the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study: In vitro assays demonstrate that this compound reduces the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been noted in several studies. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Research Findings: A study on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to the activation of caspases involved in apoptosis.
Interaction with Biological Targets
This compound interacts with various receptors and enzymes:
- Dopamine Receptors: The tetrahydroquinoline structure suggests potential interactions with dopamine receptors, which may influence neurological functions.
- Calcium Channels: Similar compounds have shown effectiveness as calcium channel blockers, warranting investigation into this compound's effects on calcium signaling pathways.
The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, it is hypothesized that its unique structure allows for selective binding to target proteins involved in inflammation and cancer progression.
| Mechanism | Description |
|---|---|
| Inhibition of COX/LOX | Reduces pro-inflammatory mediator production |
| Induction of Apoptosis | Activates caspases leading to programmed cell death |
| Modulation of Receptors | Potential interaction with dopamine receptors |
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-15-20(23)22-12-5-8-17-9-10-18(14-19(17)22)21-27(24,25)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,21H,5,8,11-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXCPJOJSXKBMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














